5-(3-Quinolinyl)-2-pyridinamine
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Overview
Description
5-(3-Quinolinyl)-2-pyridinamine is a heterocyclic compound that features both quinoline and pyridine moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure makes it a valuable subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Quinolinyl)-2-pyridinamine typically involves the condensation of quinoline derivatives with pyridine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which enhances reaction rates and yields . Another approach involves the use of clay or other recyclable catalysts to promote greener and more sustainable chemical processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as solvent-free reactions, ionic liquids, and ultrasound-promoted synthesis are employed to ensure efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Quinolinyl)-2-pyridinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(3-Quinolinyl)-2-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Quinolinyl)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogenous base with a similar structure but lacking the pyridine moiety.
Pyridine: A basic heterocycle with a structure similar to the pyridine part of 5-(3-Quinolinyl)-2-pyridinamine.
Quinolinyl-pyrazoles: Compounds that combine quinoline with pyrazole, showing different biological activities.
Uniqueness
This compound is unique due to its dual presence of quinoline and pyridine moieties, which confer distinct chemical and biological properties. This duality allows for versatile applications in various fields, making it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C14H11N3 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
5-quinolin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C14H11N3/c15-14-6-5-11(8-17-14)12-7-10-3-1-2-4-13(10)16-9-12/h1-9H,(H2,15,17) |
InChI Key |
JMBBNCALQNWAJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=C(C=C3)N |
Origin of Product |
United States |
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